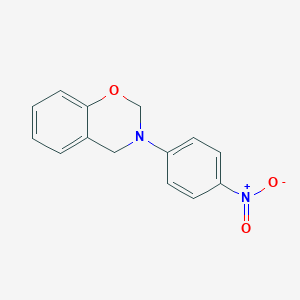

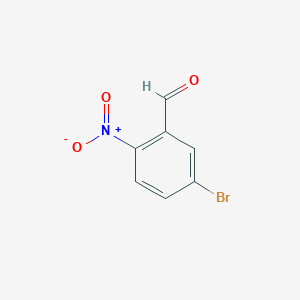

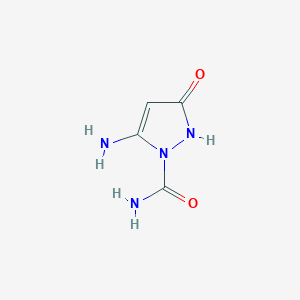

![molecular formula C8H12O B048540 Bicyclo[3.2.1]octan-3-on CAS No. 14252-05-2](/img/structure/B48540.png)

Bicyclo[3.2.1]octan-3-on

Übersicht

Beschreibung

Sesamosid ist ein Iridoidglykosid, das in verschiedenen Pflanzen vorkommt, darunter Sesam (Sesamum indicum L.) und Lamiophlomis rotata. Es ist bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften, was es zu einer Verbindung von Interesse in verschiedenen wissenschaftlichen Bereichen macht .

Wissenschaftliche Forschungsanwendungen

Sesamoside has a wide range of scientific research applications:

Chemistry: Used as a marker compound in the analysis of plant extracts.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for potential therapeutic effects in treating inflammation and oxidative stress-related diseases.

Industry: Used in the development of health supplements and functional foods

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Sesamosid kann aus pflanzlichen Quellen wie Sesamblättern und Lamiophlomis rotata extrahiert werden. Der Extraktionsprozess beinhaltet typischerweise das Trocknen und Zerkleinern des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion mit Methanol, Ethanol oder heißem Wasser .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sesamosid beinhaltet die großtechnische Extraktion aus pflanzlichen Materialien. Der Prozess umfasst Trocknen, Zerkleinern und Lösungsmittelextraktion, gefolgt von der Reinigung mit Techniken wie Hochleistungsflüssigchromatographie (HPLC) .

Analyse Chemischer Reaktionen

Reaktionstypen

Sesamosid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um seine Stabilität und Reaktivität unter verschiedenen Bedingungen zu verstehen .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden

Wichtige gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung hydroxylierter Derivate führen, während Reduktion deoxygenierte Produkte ergeben kann .

Wissenschaftliche Forschungsanwendungen

Sesamosid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Markerverbindung bei der Analyse von Pflanzenextrakten verwendet.

Biologie: Wird wegen seiner antioxidativen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Wird auf potenzielle therapeutische Wirkungen bei der Behandlung von Entzündungen und oxidativen Stress-bedingten Krankheiten untersucht.

Industrie: Wird bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet

Wirkmechanismus

Sesamosid entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade. Es wurde gezeigt, dass es oxidativen Stress durch das Abfangen freier Radikale und die Steigerung der Aktivität antioxidativer Enzyme hemmt. Darüber hinaus moduliert Sesamosid entzündungshemmende Pfade, indem es proinflammatorische Zytokine und Enzyme hemmt .

Wirkmechanismus

Sesamoside exerts its effects through various molecular targets and pathways. It has been shown to inhibit oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities. Additionally, sesamoside modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Lamalbid

- Shanzhisidemethylester

- Pedaliin

- Acteoside

Einzigartigkeit

Sesamosid ist einzigartig durch seine spezifische Kombination aus antioxidativen und entzündungshemmenden Eigenschaften. Während ähnliche Verbindungen wie Acteoside ebenfalls antioxidative Aktivität aufweisen, trägt die einzigartige molekulare Struktur von Sesamosid zu seinen einzigartigen biologischen Wirkungen bei .

Eigenschaften

IUPAC Name |

bicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMMOVPGAJKVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931501 | |

| Record name | Bicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14252-05-2 | |

| Record name | Bicyclo(3.2.1)octan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014252052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[3.2.1]octan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the stereoselective synthesis of (1R,5S)-4-[(E)-Alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones?

A: A study successfully synthesized various (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones through a stereoselective coupling reaction. [] This stereoselectivity is crucial as different stereoisomers often exhibit different biological activities. This research provides a pathway for creating specific isomers with potentially enhanced pharmaceutical applications.

Q2: How does the structure of bicyclo[3.2.1]octan-3-one lend itself to being a chiral synthon?

A: Bicyclo[3.2.1]octan-3-one's bridged structure creates a rigid framework with distinct stereochemical features. [, ] This inherent chirality makes it a valuable starting point for synthesizing other chiral compounds. Researchers can exploit its defined structure to introduce new substituents with high stereochemical control.

Q3: Can you provide an example of how bicyclo[3.2.1]octan-3-one derivatives have been used in medicinal chemistry?

A: Researchers synthesized a series of N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, using bicyclo[3.2.1]octan-3-one as the starting material. [] These derivatives displayed in vitro activity against influenza A viruses, similar to 1-adamantanamine hydrochloride.

Q4: What is the significance of the anomalous transformation of tricyclo[3.3.0.02,8]octan-3-ones into bicyclo[3.2.1]octan-3-ones?

A: This transformation, involving a C(1)–C(2) bond cleavage facilitated by a carboxy group, offers a novel synthetic pathway for creating bicyclo[3.2.1]octan-3-ones. [, ] This discovery is particularly significant as it provided a new route to synthesize (±)-quadrone, a molecule with potential biological activity.

Q5: How does the presence of substituents on the bicyclo[3.2.1]octan-3-one core affect its reactivity?

A: The position and nature of substituents significantly influence the reactivity of bicyclo[3.2.1]octan-3-one. For example, studies on 7,7-dimethyltricyclo[3.3.0.02, 8]octan-3-ones showed that cyclopropane ring opening reactions produced different products depending on the substituents. [, ] These findings highlight the importance of considering steric and electronic effects when designing synthetic strategies.

Q6: What are the limitations of using lithium diisopropylamide (LDA) in deprotonation reactions with bicyclo[3.2.1]octan-3-ones like tropinone and 8-oxa-bicyclo[3.2.1]octan-3-one (TBON)?

A: While LDA is commonly used for deprotonation, its use with tropinone and TBON in certain reactions, such as α-halogenation, α-hydroxylation, and α-amination, has resulted in low selectivity and/or yields. [] This suggests that alternative methods or carefully controlled reaction conditions might be necessary to achieve desired outcomes.

Q7: What advantages does magnesium iodide (MgI2) offer as a catalyst in aldol reactions of TBON and tropinone compared to lithium enolate chemistry?

A: MgI2 catalyzed aldol reactions of TBON and tropinone produce novel aldol products not observed when employing lithium enolate chemistry. [] This demonstrates that MgI2 can open up new synthetic pathways and potentially lead to the discovery of new derivatives.

Q8: How does the length of the carbon chain in diaminoalkanes affect their reactivity with 2,5-dimethoxytetrahydrofuran and 1,3-acetonedicarboxylic acid in the synthesis of 8-aza-bicyclo[3.2.1]octan-3-one derivatives?

A: Longer carbon chains in diaminoalkanes increase the electron-donating effect of the nitrogen atom, making it more reactive. [] Additionally, longer chains result in less steric hindrance around the reactive carbon, further enhancing the reaction yield.

Q9: What challenges were encountered when synthesizing 1,2-di-(8-aza-bicyclo[3.2.1]octan-3-onyl)benzene from o-phenylenediamine?

A: The synthesis of 1,2-di-(8-aza-bicyclo[3.2.1]octan-3-onyl)benzene from o-phenylenediamine was unsuccessful likely due to significant steric hindrance between the two bulky 8-aza-bicyclo[3.2.1]octan-3-one rings. [] This highlights the importance of considering steric factors when designing synthetic routes for complex molecules.

Q10: How does 13C NMR spectroscopy contribute to understanding the structure of bicyclo[3.2.1]octan-3-one derivatives?

A: 13C NMR provides valuable insights into the structure of these compounds, especially regarding the influence of halogens. [] This technique helps correlate α and γ effects with the molecules' geometric features, allowing for analysis of the reflex and anti-reflex effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

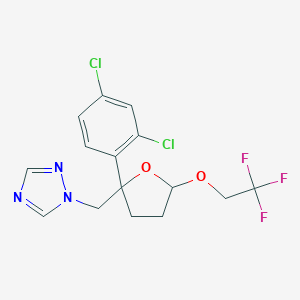

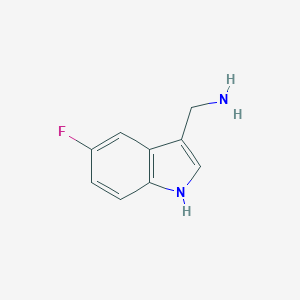

![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)

![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)